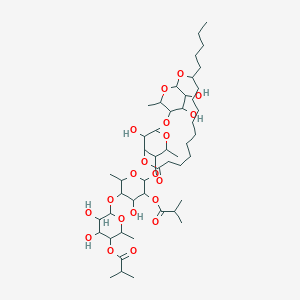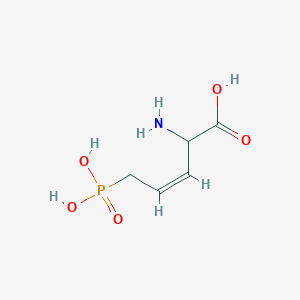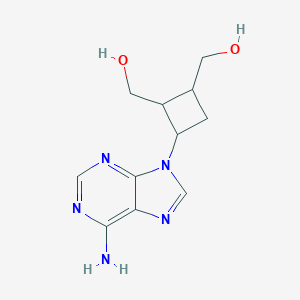
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-
Overview
Description
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as CBDM-AP, and it is a cyclobutane derivative of adenine, a purine nucleobase that is found in DNA and RNA.
Mechanism of Action
The mechanism of action of CBDM-AP is not fully understood, but it is believed to involve the inhibition of thymidylate synthase. Thymidylate synthase is an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis. CBDM-AP binds to the active site of thymidylate synthase, preventing the enzyme from carrying out its function.
Biochemical and Physiological Effects:
CBDM-AP has been shown to have several biochemical and physiological effects, including inhibition of thymidylate synthase and anticancer activity. CBDM-AP has also been shown to have moderate toxicity in cell culture studies, indicating that further studies are needed to determine its safety and efficacy in vivo.
Advantages and Limitations for Lab Experiments
One advantage of CBDM-AP is its potential as a ligand for metal ion binding, which could have applications in catalysis and materials science. Another advantage is its potential as an anticancer agent, which could lead to the development of new cancer treatments. One limitation of CBDM-AP is its moderate toxicity, which could limit its use in vivo. Another limitation is the difficulty in synthesizing and separating its enantiomers.
Future Directions
Several future directions for research on CBDM-AP include the development of more efficient synthesis methods, the study of its mechanism of action in vivo, and the exploration of its potential applications in catalysis and materials science. Further studies are also needed to determine its safety and efficacy as an anticancer agent, and to identify any potential drug interactions or side effects.
Synthesis Methods
The synthesis of CBDM-AP can be achieved using several methods, including the reaction of cyclobutanone with adenine under basic conditions. This method yields a racemic mixture of CBDM-AP, which can be separated into its enantiomers using chiral HPLC. Another method involves the reduction of 1,2-cyclobutanedione with sodium borohydride in the presence of adenine. This method also yields a racemic mixture of CBDM-AP, which can be separated using chiral HPLC.
Scientific Research Applications
CBDM-AP has been studied for its potential applications in several areas of scientific research, including drug discovery, biocatalysis, and materials science. In drug discovery, CBDM-AP has been shown to have anticancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. CBDM-AP has also been studied as a potential ligand for metal ion binding, which could have applications in catalysis and materials science.
properties
IUPAC Name |
[(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJIWOQTJHPDAK-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155099 | |
| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
CAS RN |
126187-01-7 | |
| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126187017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



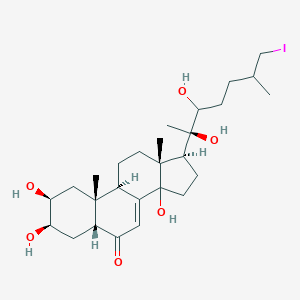
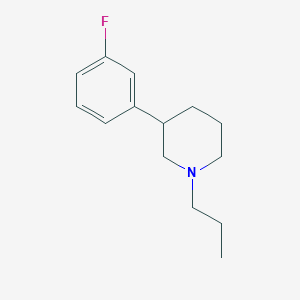
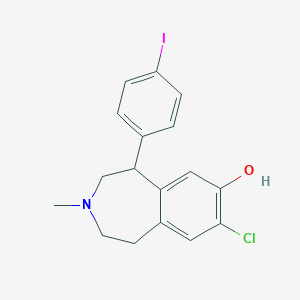
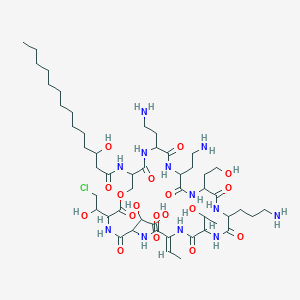


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
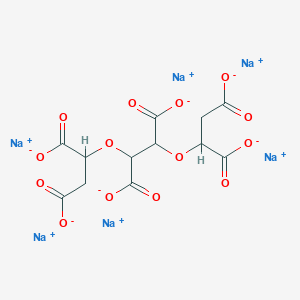
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
